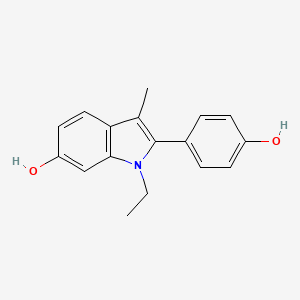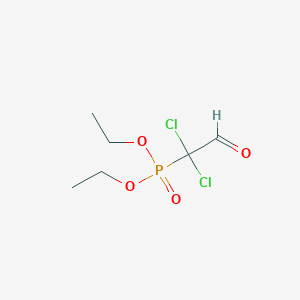
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a diethyl ester and a 1,1-dichloro-2-oxoethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-dichloro-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorinated precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1,1-dichloroacetone under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,1-dichloro-2-oxoethyl moiety can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates with different oxidation states.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted phosphonates, phosphonic acids, and various derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organophosphorus compounds, including phosphonates and phosphonic acids.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting enzymes that interact with phosphorus-containing substrates.
Agricultural Chemistry: It is investigated for its potential use in the synthesis of herbicides and pesticides.
Material Science: The compound is explored for its use in the development of flame retardants and other materials with specific phosphorus-related properties.
Mécanisme D'action
The mechanism of action of diethyl (1,1-dichloro-2-oxoethyl)phosphonate involves its interaction with various molecular targets, primarily through its phosphonate group. The compound can act as a ligand for metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, the dichloro-oxoethyl moiety can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-oxoethyl)phosphonate: Lacks the dichloro substitution, leading to different reactivity and applications.
Dimethyl (1,1-dichloro-2-oxoethyl)phosphonate: Similar structure but with methyl esters instead of ethyl, affecting solubility and reactivity.
Diethyl (1-diazo-2-oxoethyl)phosphonate: Contains a diazo group, leading to different chemical behavior and applications.
Uniqueness
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate is unique due to its dichloro substitution, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in various fields of research and industrial applications.
Propriétés
Numéro CAS |
84336-27-6 |
|---|---|
Formule moléculaire |
C6H11Cl2O4P |
Poids moléculaire |
249.03 g/mol |
Nom IUPAC |
2,2-dichloro-2-diethoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(7,8)5-9/h5H,3-4H2,1-2H3 |
Clé InChI |
OPCMCVUMSDVWPG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C=O)(Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

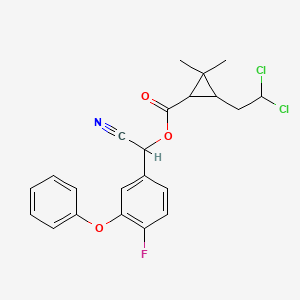
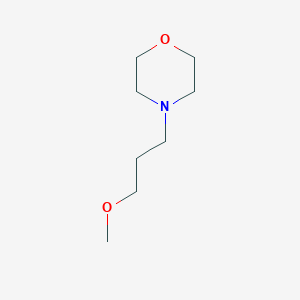
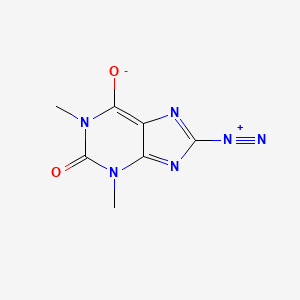


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
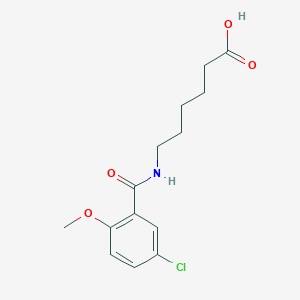
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)


